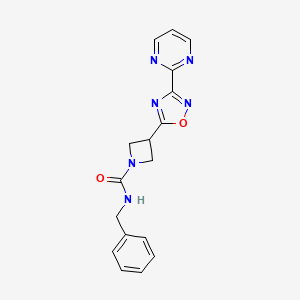

N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to a pyrimidin-2-yl moiety and an azetidine ring substituted with a benzyl carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a common scaffold in medicinal chemistry . The benzyl carboxamide substituent contributes to lipophilicity and modulates solubility, critical for pharmacokinetic properties.

Properties

IUPAC Name |

N-benzyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c24-17(20-9-12-5-2-1-3-6-12)23-10-13(11-23)16-21-15(22-25-16)14-18-7-4-8-19-14/h1-8,13H,9-11H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQSHFEPBKQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 336.3 g/mol

- CAS Number : 1325686-32-5

Research indicates that this compound may exhibit its biological effects through modulation of various cellular pathways. Specifically, it has been associated with the inhibition of mTORC1 activity and enhancement of autophagy in cancer cells. This modulation is crucial as it can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits antiproliferative effects in various cancer cell lines including MIA PaCa-2 and others. |

| Autophagy Modulation | Increases basal autophagy while impairing autophagic flux under nutrient-starved conditions. |

| Caspase Activation | Demonstrates potential to activate caspases, which are critical for apoptosis. |

1. Antiproliferative Effects

A study evaluating the compound's effects on MIA PaCa-2 pancreatic cancer cells demonstrated submicromolar antiproliferative activity. The compound significantly reduced cell viability and induced apoptotic markers .

2. Autophagy Modulation

In vitro studies showed that this compound enhances autophagy by reducing mTORC1 activity. This effect was observed under both basal conditions and during nutrient deprivation, indicating a dual role in promoting cell survival under stress conditions while also targeting cancerous cells .

3. Caspase Activation Studies

The compound was tested for its ability to activate caspases in various cell types. The results indicated an EC50 value of approximately 220 nM for procaspase activation in T47D breast cancer cells . This suggests a potent pro-apoptotic effect that could be leveraged in therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves the reaction of appropriate precursors in the presence of suitable reagents. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine have shown efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The disc diffusion method has been commonly used to assess these activities, revealing promising results for many synthesized derivatives.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that oxadiazole derivatives can induce cytotoxic effects in several cancer cell lines. For example, certain derivatives have been reported to exhibit IC50 values significantly lower than standard chemotherapeutic agents like erlotinib, indicating their potential as effective anticancer agents . The mechanism often involves the inhibition of key cellular pathways essential for cancer cell proliferation.

Antitubercular Activity

Studies have also explored the antitubercular activity of oxadiazole-containing compounds. Some derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis, showcasing their potential as candidates for treating tuberculosis . The evaluation includes both in vitro assays and in vivo models to assess efficacy.

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Molecular docking studies suggest that N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine interacts effectively with target proteins involved in disease pathways. This interaction is often characterized by favorable binding affinities and specific interactions that can lead to biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. (2024) synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli. The results indicated that several compounds exhibited significant antibacterial effects with minimal inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In a study by Arafa et al. (2023), various oxadiazole derivatives were tested for their anticancer activity using MTT assays across different cancer cell lines. Notably, one derivative showed an IC50 value of 0.275 µM against a specific cancer cell line, suggesting a potent anticancer effect .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Preparation Methods

Cyclization of Linear Precursors

Azetidine derivatives are often synthesized via intramolecular cyclization. Patent WO2004035538A1 describes a method where diethylbis(hydroxymethyl)malonate undergoes triflation with triflic anhydride, followed by cyclization using amines (e.g., benzylamine) to yield azetidine-3-carboxylic acid derivatives. This approach avoids toxic reagents like cyanides, making it scalable.

Typical Conditions :

Deprotection of Substituted Azetidines

Protected azetidines (e.g., 1-benzhydrylazetidines) are intermediates in some routes. US20080312205A1 reports the synthesis of N-(1-benzhydrylazetidin-3-yl) derivatives via sulfonylation and subsequent deprotection using palladium-catalyzed hydrogenolysis. This method ensures regioselectivity but requires careful handling of protecting groups.

Key Steps :

- Sulfonylation with methylsulfonyl chloride in toluene.

- Deprotection via hydrogenolysis (H₂, Pd/C, 50 psi).

- Yields: 70–80%.

1,2,4-Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via cyclization between amidoximes and carboxylic acid derivatives. PMC7345688 highlights two dominant strategies:

Amidoxime and Carboxylic Acid Activation

Amidoximes react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) under basic conditions. For the target compound, pyrimidine-2-carbonyl chloride is coupled with an azetidine-bearing amidoxime.

Procedure :

One-Pot Synthesis Using Vilsmeier Reagent

PMC7345688 details a one-pot method where Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for direct coupling with amidoximes. This approach minimizes purification steps.

Conditions :

- Pyrimidine-2-carboxylic acid and 3-amidoxime-azetidine in POCl₃/DMF.

- Stir at room temperature for 4 hours.

Yield : 75–85%.

Final Assembly: Carboxamide Formation

The benzyl carboxamide group is introduced via amide coupling. DE3037770C2 describes reacting azetidine intermediates with benzyl isocyanate.

Isocyanate Coupling

Carbodiimide-Mediated Coupling

A more efficient method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activate azetidine-3-carboxylic acid with EDC/HOBt in dichloromethane.

- Add benzylamine and stir for 24 hours.

Yield : 85–90%.

Optimization and Challenges

Steric Hindrance

The azetidine’s small ring size poses steric challenges during oxadiazole cyclization. Patent WO2012012477A1 addresses this by using high-boiling solvents (e.g., DMF) to enhance reactivity.

Regioselectivity

PMC9963071 emphasizes the use of electron-withdrawing groups (e.g., nitro) on pyrimidine to direct cyclization to the 3-position of oxadiazole.

Purification

Recrystallization from ethyl acetate/hexane mixtures (1:3) yields high-purity product (>98%).

Comparative Analysis of Methods

Q & A

Q. What are the key considerations for synthesizing N-benzyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

Synthesis typically involves multi-step reactions to assemble the azetidine, oxadiazole, and pyrimidine moieties. Critical steps include:

- Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles under thermal or microwave-assisted conditions .

- Azetidine functionalization : Coupling reactions (e.g., carboxamide formation) using reagents like EDCI/HOBt to link the benzyl group to the azetidine core .

- Purification : Chromatography (e.g., silica gel or HPLC) and crystallization are essential to achieve >95% purity .

Key variables : Reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for oxadiazole cyclization) significantly impact yield .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : , , and NMR (if fluorinated analogs exist) confirm regiochemistry and substituent positions. For example, pyrimidine protons resonate at δ 8.5–9.0 ppm, while azetidine protons appear at δ 3.0–4.0 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks with <2 ppm error) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions, critical for understanding conformational stability .

Q. What methods ensure compound purity and stability during storage?

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves polar byproducts .

- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the oxadiazole or carboxamide groups. Lyophilization or storage in inert atmospheres (argon) at -20°C is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Replace the pyrimidine ring with other heterocycles (e.g., pyridine or triazine) to assess binding affinity changes. Fluorine or chlorine substitutions on the benzyl group enhance lipophilicity and target engagement .

- Bioassays : Test analogs in enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., IC in cancer lines). For example, oxadiazole-containing analogs in showed FLAP inhibition (IC <10 nM) via competitive binding .

Q. What strategies improve pharmacokinetic (PK) properties?

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation). Introducing electron-withdrawing groups (e.g., -CF) or deuterium reduces CYP450-mediated clearance .

- Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility for in vivo dosing .

Q. How should researchers address contradictions in biological activity data?

- Assay standardization : Compare IC values across identical protocols (e.g., ATP concentration in kinase assays). Variability in cell permeability or efflux pump activity (e.g., P-gp) may explain discrepancies .

- Batch analysis : Re-synthesize and re-test compounds to rule out impurities (e.g., residual solvents affecting cytotoxicity) .

Q. What in vitro/in vivo models validate target engagement?

Q. How does computational modeling guide optimization?

- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., KRAS G12D). Pyrimidine-oxadiazole hybrids in showed hydrogen bonding with Asp38 and π-π stacking with His95 .

- QSAR models : Correlate logP, polar surface area, and steric parameters with activity to prioritize synthetic targets .

Q. What are the challenges in radiolabeling for mechanistic studies?

- Isotope incorporation : Use -labeled precursors during oxadiazole cyclization. For -PET probes, late-stage fluorination minimizes yield loss .

- Purification : Radio-HPLC isolates labeled compounds, requiring shielding and rapid processing to prevent radiolysis .

Q. How do formulation variables affect solubility and bioavailability?

- pH adjustment : Carboxamide protonation at gastric pH (1.2) enhances solubility but may reduce intestinal absorption. Test buffered solutions (pH 2–7.4) to identify optimal conditions .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.